6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride
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Overview
Description
6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride is a bicyclic organic compound with the molecular formula C6H14Cl2N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-2-butenol with bromoacetyl bromide in the presence of sodium bicarbonate, followed by further reactions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Known for its use in antiviral medications.
3,6-Diazabicyclo[3.2.0]heptanes: Studied for their selective agonist activity at nicotinic acetylcholine receptors.
Uniqueness
6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride stands out due to its unique bicyclic structure and the specific chemical properties it imparts.
Properties
Molecular Formula |
C6H14Cl2N2 |
---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
6-methyl-2,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-4-5-6(8)2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H |
InChI Key |
YNDKPFSDGMNRKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2C1CCN2.Cl.Cl |
Origin of Product |
United States |
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